molecular formula C30H48N2O5 B12507689 [4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha

[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha

Cat. No.: B12507689
M. Wt: 516.7 g/mol
InChI Key: GBYMJEWNEXHWOX-UHFFFAOYSA-N
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Description

Dicyclohexylamine 2-((2S)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate is a complex organic compound that features a combination of various functional groups, including a pyrrolidine ring, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine 2-((2S)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Acetate Ester: The final step involves esterification to form the acetate ester, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxy group, potentially leading to the formation of secondary amines or benzyl alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl group.

    Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines, benzyl alcohols.

    Substitution: Azides, thiol derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations, making it a valuable building block in organic synthesis.

Biology

In biological research, the compound’s derivatives may be explored for their potential biological activities. The presence of the pyrrolidine ring and benzyloxy group can impart interesting pharmacological properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The Boc-protected amine can be deprotected to reveal an active pharmacophore, which can interact with biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the amine group can form hydrogen bonds with biological macromolecules, while the benzyloxy group can participate in π-π interactions.

Molecular Targets and Pathways

    Amine Group: Can interact with enzymes and receptors through hydrogen bonding.

    Benzyloxy Group: Can engage in π-π interactions with aromatic residues in proteins.

    Pyrrolidine Ring: Can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine 2-((2S)-4-(benzyloxy)pyrrolidin-2-yl)acetate: Lacks the Boc protecting group, making it more reactive.

    Dicyclohexylamine 2-((2S)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

The presence of the Boc protecting group in Dicyclohexylamine 2-((2S)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate makes it unique compared to its analogs. This protecting group allows for selective deprotection and further functionalization, providing greater versatility in synthetic applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYMJEWNEXHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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